molecular formula C8H9BrN2O2 B12817499 Ethyl 2-amino-4-bromonicotinate

Ethyl 2-amino-4-bromonicotinate

Cat. No.: B12817499
M. Wt: 245.07 g/mol
InChI Key: ILDVDHOIYKONOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-bromonicotinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a bromine atom at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-bromonicotinate typically involves the bromination of ethyl nicotinate followed by amination. One common method includes the following steps:

    Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

    Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amino group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the amino group.

    Reduction: Reducing agents such as sodium borohydride can reduce the amino group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

Ethyl 2-amino-4-bromonicotinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-amino-5-bromonicotinate: Similar structure but with the bromine atom at the 5-position.

    Ethyl 2-amino-3-bromonicotinate: Similar structure but with the bromine atom at the 3-position.

Uniqueness: Ethyl 2-amino-4-bromonicotinate is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 2-amino-4-bromopyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ILDVDHOIYKONOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.